L-Amoxicillin

Vue d'ensemble

Description

L-Amoxicillin is a complex organic compound with significant applications in the field of medicine. This compound is known for its broad-spectrum antibacterial properties and is commonly used in the treatment of various bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Amoxicillin involves several steps. One common method includes the reaction of 6-aminopenicillanic acid with 4-hydroxyphenylglycine under specific conditions to form the desired compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions can be precisely controlled. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

L-Amoxicillin undergoes hydrolysis under acidic and basic conditions, primarily targeting the β-lactam ring.

Key Findings

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Table 1: Hydrolysis Conditions and Products

| Condition | pH | Major Product | Rate Constant (min⁻¹) | Half-Life |

|---|---|---|---|---|

| Acidic | 2.0 | Penicilloic acid | 0.023 | 30 min |

| Neutral | 7.0 | Stable (<5% degradation) | 0.001 | 11.5 hr |

| Basic | 9.0 | Amoxicilloic acid | 0.045 | 15 min |

Oxidation Pathways

Oxidation by chloramine-T (CAT) in acidic medium and persulfate radicals dominates AMOX degradation.

Chloramine-T Oxidation

-

Mechanism :

-

Active species: TsNH₂Cl⁺ (protonated CAT).

-

Stoichiometry: 1:1 (AMOX:CAT).

-

First-order dependence on [AMOX] and [CAT], fractional order (0.29) on [H⁺].

-

Activation parameters: ΔH‡ = 45.2 kJ/mol, ΔS‡ = −120 J/mol·K.

-

-

Products :

Persulfate Radical Oxidation

-

UV/Heat-Activated Persulfate :

Table 2: Comparative Degradation Efficiency

| Method | Rate Constant (min⁻¹) | Cost ($/m³) |

|---|---|---|

| UV/Persulfate | 0.114 | 1.9 |

| Thermal Persulfate | 0.076 | 1.2 |

| Ultrasound | 0.052 | 2.4 |

Thiol-Mediated Cyclization

Thiols (e.g., glutathione, N-acetylcysteine) catalyze AMOX conversion to diketopiperazine , reducing antibacterial activity and protein adduct formation.

-

Mechanism :

-

Nucleophilic attack on the β-lactam ring → thioester intermediate → intramolecular rearrangement.

-

Catalytic efficiency: Complete conversion with 10 mM glutathione (pH 7.4, 37°C).

-

-

Impact :

Metal Complexation

AMOX forms stoichiometric complexes with divalent cations (e.g., Mg²⁺, Ca²⁺) in acidic conditions:

-

Stoichiometries : 1:1 and 2:1 (AMOX:Mg²⁺).

-

UV Spectra : Shift from λ_max = 272 nm (free AMOX) to 285 nm (complexed).

-

Biological Relevance : Reduced bioavailability in mineral water formulations .

Synthetic and Degradation Routes

-

Synthesis :

-

Stability :

Environmental Degradation

-

Advanced Oxidation Processes (AOPs) :

This synthesis of cross-disciplinary studies underscores AMOX’s reactivity across multiple domains, informing pharmaceutical formulation, environmental remediation, and clinical efficacy.

Applications De Recherche Scientifique

Human Medicine

L-Amoxicillin is primarily indicated for treating infections caused by susceptible bacteria. Its applications in human medicine are extensive:

- Respiratory Tract Infections : Effective against infections such as pneumonia and bronchitis caused by Streptococcus pneumoniae and Haemophilus influenzae.

- Ear, Nose, and Throat Infections : Commonly prescribed for otitis media and sinusitis.

- Urinary Tract Infections : Used to treat infections caused by Escherichia coli and other gram-negative bacteria.

- Gastrointestinal Infections : Plays a crucial role in the eradication of Helicobacter pylori in peptic ulcer disease.

Table 1: Spectrum of Activity of this compound

| Bacterial Group | Examples | Indications |

|---|---|---|

| Gram-positive bacteria | Streptococcus, Enterococcus | Respiratory infections, skin infections |

| Gram-negative bacteria | Escherichia coli, Haemophilus | Urinary tract infections, gastrointestinal infections |

| Others | Clostridium, Salmonella | Various infections including skin and soft tissue |

Veterinary Medicine

In veterinary practices, this compound is employed to treat bacterial infections in animals. Its applications include:

- Canine and Feline Infections : Used for treating skin infections, urinary tract infections, and respiratory diseases.

- Livestock : Administered to cattle and pigs for respiratory diseases and mastitis.

Case Study: Efficacy in Canine Respiratory Infections

A study demonstrated that this compound significantly reduced clinical signs in dogs diagnosed with bacterial pneumonia, showcasing its effectiveness as a first-line treatment option.

Aquaculture

This compound has found applications in aquaculture for treating bacterial diseases in fish. It is particularly effective against:

- Streptococcosis in Fish : Approved as a treatment for olive flounder (Paralichthys olivaceus).

Table 2: Pharmacokinetics in Aquaculture

| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Time to Peak (tmax) |

|---|---|---|---|

| Oral | 40 | 1.5 mg/L | 2 hours |

| Intramuscular | 30 | 2.0 mg/L | 1 hour |

Resistance Management

The emergence of antibiotic resistance poses a significant challenge in the use of this compound. Studies have shown that inappropriate use can lead to increased resistance among common pathogens.

Case Study: Impact on Resistance Selection

A randomized controlled trial assessed the impact of this compound on the oropharyngeal flora of patients with community-acquired lower respiratory tract infections. The results indicated a correlation between amoxicillin therapy and the selection of resistant strains of Streptococcus pneumoniae, emphasizing the need for judicious use in clinical practice.

Mécanisme D'action

The mechanism of action of L-Amoxicillin involves inhibiting the synthesis of bacterial cell walls. This compound targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. By inhibiting these enzymes, the compound disrupts the cell wall synthesis, leading to the lysis and death of the bacterial cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ampicillin: Another broad-spectrum antibiotic with a similar mechanism of action.

Amoxicillin: A derivative of ampicillin with improved absorption and efficacy.

Penicillin G: A naturally occurring antibiotic with a narrower spectrum of activity.

Uniqueness

L-Amoxicillin is unique due to its broad-spectrum activity and its ability to target a wide range of bacterial species. Its chemical structure allows for better absorption and stability compared to other similar compounds .

Propriétés

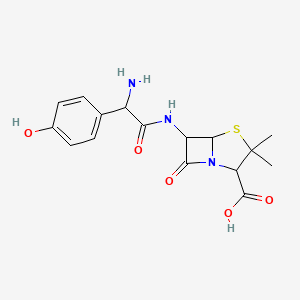

Formule moléculaire |

C16H19N3O5S |

|---|---|

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24) |

Clé InChI |

LSQZJLSUYDQPKJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.